Compound Description: Methaqualone is a sedative-hypnotic drug that has been withdrawn from many markets due to its high potential for abuse and dependence. It acts primarily as a GABAergic and, to a lesser extent, as a NMDA receptor antagonist. []
Relevance: Methaqualone shares the core quinazolinone structure with 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. The research paper discusses ab initio studies investigating the rotational barriers of N-aryl groups in methaqualone, providing insights into the conformational properties of similar quinazolinone derivatives. []
Mecloqualone
Compound Description: Mecloqualone, structurally similar to methaqualone, is also a sedative-hypnotic drug with anxiolytic properties. Like methaqualone, it carries risks of abuse and dependence. []
Relevance: Mecloqualone exhibits a close structural resemblance to 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone, sharing the core quinazolinone moiety and an N-aryl substituent. The ab initio studies mentioned in the paper investigated the rotational barriers of the N-aryl group in mecloqualone alongside methaqualone, suggesting comparable conformational behavior in these related compounds, including 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. []
Compound Description: This compound, while not as widely studied as methaqualone or mecloqualone, represents another variation on the quinazolinone scaffold. []
Relevance: This compound is highly relevant as it features both the 2,6-disubstituted phenyl ring at the 3-position of the quinazolinone and the quinazolinone core found in 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. This structural similarity makes it valuable for understanding the structure-activity relationships and potential pharmacological properties of the target compound. []
Compound Description: This compound is significant as it belongs to the quinazolinone class, known for its antiviral potential. The research highlights its synthesis through a two-step reaction involving anthranilic acid, 2,4-dichlorobenzoyl chloride, and p-nitroaniline. []
Relevance: The compound shares the quinazolinone core with 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone, and both have a dichlorophenyl substituent on the quinazolinone ring, although at different positions (2,4- vs. 2,6-). This structural similarity provides insights into potential synthetic strategies for the target compound and highlights its potential for biological activity, particularly considering the known antiviral properties of quinazolinones. []
Compound Description: This compound serves as a comparative counterpart to the previous compound, lacking the nitro group on the phenyl substituent. Its synthesis, also highlighted in the research, involves reacting benzoxazinone with aniline. []
Relevance: This compound is highly relevant to 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone due to the shared quinazolinone core and the presence of a dichlorophenyl substituent, albeit at the 2,4- position instead of 2,6-. Comparing its synthesis and reactivity to the nitro-substituted analog offers valuable insights into the influence of substituent effects on the quinazolinone core's reactivity. []
Compound Description: This compound serves as a fundamental building block for synthesizing various quinazolinone derivatives with potential pharmaceutical applications. []
Relevance: This compound shares the core quinazolinone structure with 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone and highlights the use of dihaloaryl substituents in quinazolinone chemistry. This suggests the potential for 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone to serve as a precursor for developing a series of related compounds with diverse biological activities. []
Compound Description: S-DABOs represent a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) exhibiting activity at nanomolar concentrations. Research focuses on their structure-based design, aiming to develop more potent and selective inhibitors by introducing conformational restrictions. []
Relevance: While not directly containing the quinazolinone core, S-DABOs are considered structurally related to 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone due to the shared 2,6-disubstituted phenyl ring motif and the exploration of similar halogen substituents (fluorine vs. chlorine). The design principles employed in optimizing S-DABO activity, particularly the introduction of conformational restrictions, could provide valuable insights for developing analogs of the target compound with enhanced potency and selectivity for specific biological targets. []
2-[2-(2,6-dichlorophenyl)amino]phenylacetic acid
Compound Description: This compound serves as a versatile starting material for synthesizing various quinazolinone derivatives, particularly those with potential antimicrobial activity. [, , , , , ]
Relevance: While this compound doesn't share the quinazolinone core, it's structurally related to 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone because it's a precursor to many quinazolinone derivatives, demonstrating a shared synthetic pathway. The 2,6-dichlorophenyl moiety is present in both, further strengthening their relationship. This connection highlights the possibility of synthesizing the target compound using a similar route, leveraging the established chemistry of this starting material. [, , , , , ]
Compound Description: Ib is a novel nonpeptide angiotensin type 1 receptor antagonist known for its cardiovascular protective effects. Its primary metabolite is its monoglucuronide. Research focuses on the kinetics of its glucuronidation, a crucial aspect for predicting potential drug interactions. [, ]
Relevance: This compound is highly relevant to 3-(2,6-dichlorophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone as they both contain the exact 2,6-dichlorophenyl substituent. Studying the metabolic fate of Ib, particularly its glucuronidation pathway, can provide valuable insights for understanding the potential metabolism and pharmacokinetic properties of the target compound. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.